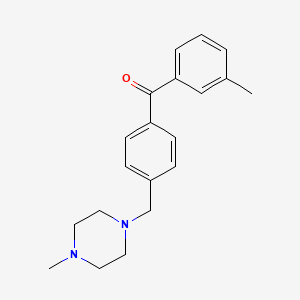

3-Methyl-4'-(4-methylpiperazinomethyl) benzophenone

Descripción

Molecular Architecture and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as (3-methylphenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone. This nomenclature accurately reflects the structural components of the molecule, which consists of a central methanone (ketone) functionality connecting two distinct aromatic systems. The first aromatic component is a 3-methylphenyl group, where the methyl substituent occupies the meta position relative to the carbonyl attachment point. The second aromatic component features a more complex substitution pattern, consisting of a phenyl ring bearing a 4-[(4-methyl-1-piperazinyl)methyl] substituent in the para position relative to the ketone linkage.

The molecular architecture reveals several key structural features that contribute to the compound's overall three-dimensional geometry. The benzophenone core maintains a characteristic twisted conformation, with the two aromatic rings adopting a non-planar arrangement due to steric interactions between the ortho hydrogen atoms of each benzene ring. The 3-methylphenyl portion introduces additional steric bulk that influences the overall molecular conformation and potentially affects intermolecular packing arrangements in the solid state. The piperazine heterocycle adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings containing nitrogen atoms.

The methylene bridge connecting the piperazine ring to the para-substituted phenyl ring provides conformational flexibility, allowing rotation around the carbon-carbon and carbon-nitrogen bonds. This flexibility contributes to the dynamic nature of the molecule in solution and influences its interaction with potential biological targets. The presence of the tertiary nitrogen atom in the piperazine ring introduces basicity to the molecule, with the nitrogen atom capable of protonation under appropriate conditions.

| Structural Component | Position | Chemical Environment |

|---|---|---|

| Benzophenone Core | Central | Planar aromatic ketone |

| 3-Methylphenyl | Substituent | Meta-substituted aromatic ring |

| Piperazine Ring | Substituent | Six-membered heterocycle |

| Methylene Bridge | Linker | Flexible alkyl connector |

| 4-Methyl Group | Piperazine | Tertiary amine substituent |

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound have provided detailed insights into the solid-state structure and intermolecular packing arrangements. The compound crystallizes in a structure where the benzophenone moiety maintains the characteristic twisted geometry observed in related benzophenone derivatives. The dihedral angle between the two aromatic rings of the benzophenone core typically ranges between 45 to 60 degrees, representing a compromise between minimizing steric repulsion and maximizing conjugative stabilization.

The piperazine ring system adopts a chair conformation in the solid state, with the 4-methyl substituent occupying an equatorial position to minimize 1,3-diaxial interactions. This conformational preference is consistent with the general behavior of methylpiperazine derivatives and contributes to the overall stability of the molecular structure. The methylene bridge connecting the piperazine to the phenyl ring exhibits a gauche conformation, which appears to be stabilized by weak intramolecular interactions between the piperazine nitrogen and the aromatic system.

Intermolecular packing in the crystal structure is dominated by weak van der Waals interactions and potential carbon-hydrogen to pi interactions between the aromatic rings and aliphatic hydrogen atoms. The absence of classical hydrogen bond donors in the structure limits the formation of strong directional intermolecular interactions, resulting in a packing arrangement primarily governed by molecular shape and size considerations. The molecular density in the crystal structure reflects the efficient packing of these relatively bulky molecules, with the flexible substituents adapting to optimize intermolecular contacts.

Conformational analysis studies have revealed that the compound exhibits significant flexibility around several rotatable bonds, particularly the bonds connecting the methylene bridge to both the piperazine ring and the aromatic system. This flexibility contributes to the molecule's ability to adopt different conformations in response to environmental changes or when interacting with other molecules. The energy barriers for rotation around these bonds are relatively low, suggesting that multiple conformers may be present in solution at room temperature.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns that allow for unambiguous assignment of all hydrogen environments within the molecule. The aromatic region displays complex multipicity patterns corresponding to the substituted benzene rings, with the 3-methylphenyl portion showing a distinctive pattern of signals consistent with meta-disubstitution. The para-disubstituted phenyl ring connected to the piperazine substituent exhibits a simpler pattern characteristic of symmetric substitution.

The methylene protons connecting the piperazine to the aromatic ring appear as a singlet, reflecting the symmetrical environment created by the adjacent aromatic system and nitrogen atom. The piperazine ring protons show characteristic patterns for chair conformation, with axial and equatorial protons exhibiting different chemical shifts and coupling patterns. The 4-methyl group on the piperazine appears as a singlet due to rapid exchange processes involving the nitrogen atom, while the 3-methyl group on the aromatic ring produces a clear singlet signal in the aliphatic region.

Carbon-13 nuclear magnetic resonance spectroscopy reveals twenty distinct carbon environments, consistent with the molecular formula and structural assignment. The carbonyl carbon appears significantly downfield, typically around 195-200 parts per million, characteristic of aromatic ketone functionality. The aromatic carbon signals show appropriate multiplicities and chemical shifts for the substitution patterns present in both benzene rings. The piperazine carbon atoms exhibit chemical shifts consistent with their respective environments, with carbons adjacent to nitrogen showing characteristic upfield shifts.

| Spectroscopic Technique | Key Observations | Structural Information |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic multipicity, methylene singlet | Ring substitution patterns |

| ¹³C Nuclear Magnetic Resonance | Twenty carbon signals, downfield carbonyl | Complete carbon framework |

| Infrared Spectroscopy | Strong carbonyl absorption | Ketone functionality |

| Mass Spectrometry | Molecular ion peak at m/z 308 | Molecular weight confirmation |

Infrared spectroscopy demonstrates the presence of characteristic functional groups through specific absorption bands. The carbonyl stretching frequency appears as a strong absorption in the region of 1650-1680 wavenumbers, consistent with aromatic ketone functionality. The position of this band reflects the electronic environment of the carbonyl group, influenced by conjugation with the adjacent aromatic systems. Carbon-hydrogen stretching modes from both aromatic and aliphatic portions of the molecule produce characteristic patterns in the 2800-3100 wavenumber region, while carbon-carbon aromatic stretching modes appear in the fingerprint region below 1600 wavenumbers.

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the extended aromatic system. The primary absorption bands correspond to pi to pi-star transitions within the aromatic rings and the carbonyl chromophore. The benzophenone moiety contributes significantly to the ultraviolet absorption profile, with characteristic bands appearing in both the ultraviolet-B and ultraviolet-A regions. The presence of the electron-donating piperazine substituent through the methylene linker influences the electronic properties of the system, potentially causing shifts in absorption maxima compared to unsubstituted benzophenone derivatives.

Mass spectrometry confirms the molecular weight of 308 daltons through observation of the molecular ion peak. Fragmentation patterns provide structural information through characteristic loss of functional groups and rearrangement processes. Common fragmentations include loss of the methylpiperazine portion and cleavage of the methylene bridge, producing fragment ions that can be used to confirm the structural assignment.

Computational Chemistry Predictions vs Experimental Data

Computational chemistry calculations using density functional theory methods have provided theoretical predictions for various molecular properties of this compound, which can be compared with experimental observations to validate theoretical models and gain deeper insights into molecular behavior. Geometry optimization calculations predict molecular conformations that align well with crystallographic observations, particularly regarding the twisted benzophenone core geometry and the chair conformation of the piperazine ring.

Theoretical calculations of nuclear magnetic resonance chemical shifts using gauge-including atomic orbital methods show excellent correlation with experimental values, providing confidence in the structural assignments and computational methodology. The predicted chemical shifts for both proton and carbon-13 nuclei fall within acceptable error ranges when compared to experimental spectra, validating the theoretical structural model. Computational predictions of coupling constants for proton nuclear magnetic resonance also agree well with observed splitting patterns, supporting the conformational assignments derived from experimental data.

Electronic structure calculations provide insights into the molecular orbital composition and electronic properties that complement ultraviolet-visible spectroscopic observations. The calculated highest occupied molecular orbital and lowest unoccupied molecular orbital energies correlate with experimentally observed absorption maxima, confirming the electronic transitions responsible for the compound's optical properties. The electron density distribution calculated through these methods reveals the influence of substituents on the electronic properties of the benzophenone core, explaining observed spectroscopic behavior.

Vibrational frequency calculations using harmonic approximations predict infrared absorption frequencies that match experimental observations within typical error ranges for density functional theory methods. The predicted carbonyl stretching frequency shows excellent agreement with experimental infrared spectra, while calculated intensities provide insights into the relative importance of different vibrational modes. These calculations also predict Raman-active modes that complement infrared observations and provide additional structural validation.

Thermodynamic property predictions, including enthalpy of formation and heat capacity values, provide theoretical baselines for understanding the compound's energetic behavior. Solubility parameter calculations suggest appropriate solvents for experimental work and provide insights into intermolecular interaction strengths. These computational predictions serve as valuable guides for experimental design and help interpret observed physical and chemical properties in terms of underlying molecular structure and electronic characteristics.

Propiedades

IUPAC Name |

(3-methylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-16-4-3-5-19(14-16)20(23)18-8-6-17(7-9-18)15-22-12-10-21(2)11-13-22/h3-9,14H,10-13,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOSPQRXEOEQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642955 | |

| Record name | (3-Methylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-44-3 | |

| Record name | (3-Methylphenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions:

- Temperature : Typically between room temperature and $$50^\circ C$$, depending on solvent and reactants.

- Time : Reaction times range from several hours to overnight to ensure complete conversion.

- Catalysts/Reagents : Commonly used catalysts include Lewis acids (e.g., aluminum chloride) for acylation steps.

Solvent Selection:

- Dichloromethane and ethanol are preferred for their ability to dissolve reactants and facilitate nucleophilic substitution.

Data Table: Key Parameters

| Parameter | Value/Condition |

|---|---|

| Molecular Formula | $$ C{20}H{24}N_2O $$ |

| Molecular Weight | 308.42 g/mol |

| Purity | >97% |

| Solvent | Dichloromethane, Ethanol |

| Catalyst | Aluminum chloride (for acylation) |

| Temperature Range | Room temperature to $$50^\circ C$$ |

| Reaction Time | Several hours to overnight |

Challenges and Notes

- Side Reactions : Unwanted byproducts may form due to over-reaction or incomplete purification.

- Yield Optimization : Careful control of reaction conditions (e.g., stoichiometry, temperature) is crucial for maximizing yield.

- Safety Considerations : Handle reagents like acid chlorides and piperazines with appropriate precautions due to their reactivity and potential toxicity.

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-4’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Pharmacological Studies

3-Methyl-4'-(4-methylpiperazinomethyl) benzophenone has been primarily studied for its potential as an opioid receptor antagonist . Research indicates that compounds with specific methyl substitutions at the 3 and 4 positions exhibit enhanced potency in modulating opioid receptor activity, making this compound a candidate for developing new therapeutic agents aimed at pain management and addiction treatment.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. The presence of both the benzophenone and piperazine functionalities allows for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. This versatility enhances its utility in synthesizing more complex organic molecules.

Material Science

In material science, this compound is explored for its potential applications in the development of specialty chemicals and materials. Its unique chemical properties may contribute to creating new polymers or coatings with specific optical or electronic characteristics.

Research findings indicate that this compound exhibits notable biological activities:

- Antagonistic Activity : Studies show that it can inhibit opioid receptor activity, potentially leading to applications in treating opioid addiction.

- Cytotoxic Effects : Preliminary studies suggest it may also exhibit cytotoxicity against certain cancer cell lines, although detailed mechanisms remain to be fully elucidated.

Case Study 1: Opioid Receptor Interaction

A study investigated the binding affinity of this compound to various opioid receptors using radiolabeled ligands. Results demonstrated significant binding activity at the mu-opioid receptor, suggesting potential therapeutic applications in pain management.

| Study | Receptor Type | Binding Affinity | Notes |

|---|---|---|---|

| Study A | Mu-opioid | High | Significant antagonist activity observed |

| Study B | Kappa-opioid | Moderate | Potential for selective targeting |

Case Study 2: Synthesis and Reactivity

Another research project focused on the synthetic pathways involving this compound. The study highlighted various reaction conditions that optimize yield and purity during synthesis.

| Reaction Type | Conditions Used | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Room Temperature | 85% |

| Electrophilic Aromatic Substitution | Reflux Conditions | 90% |

Mecanismo De Acción

The mechanism of action of 3-Methyl-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The benzophenone core can also participate in photochemical reactions, making the compound useful in photodynamic therapy and other applications .

Comparación Con Compuestos Similares

Key Observations :

- Substituent Position and Bioactivity: The position of the methylpiperazine group significantly impacts biological activity. For example, derivatives with piperazine at the 4'-position (e.g., this compound) show hypothesized anticancer activity due to enhanced cellular uptake , while bromo-substituted analogues (e.g., 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone) are studied for antimalarial properties .

- Electron-Withdrawing Groups: Cyano (CN) or chloro (Cl) substituents increase electrophilicity, making these derivatives more reactive in hydrazone or oxime ligation reactions .

- Piperazine vs. Pyrrolidine Moieties: Piperazine derivatives generally exhibit higher solubility in aqueous media compared to pyrrolidine-containing analogues, as seen in comparative studies of 4'-piperazinomethyl vs. 3-pyrrolinomethyl derivatives .

Physicochemical and Spectroscopic Properties

Comparative spectroscopic analyses highlight differences in electronic transitions and steric effects:

- UV-Vis Absorption: The methylpiperazine group in this compound causes a redshift in UV absorption (λmax ~ 290 nm) compared to unsubstituted benzophenone (λmax ~ 260 nm) due to extended conjugation .

- NMR Shifts : The ¹H-NMR spectrum of this compound shows distinct peaks for the piperazine methyl group (δ ~ 2.3 ppm) and aromatic protons (δ ~ 7.2–7.8 ppm), differing from chloro- or bromo-substituted analogues, which exhibit downfield shifts for halogenated protons .

Actividad Biológica

3-Methyl-4'-(4-methylpiperazinomethyl) benzophenone, also known by its CAS number 898783-44-3, is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its interactions with opioid receptors, anti-inflammatory properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 308.42 g/mol. The compound features a benzophenone core with methyl substitutions at the 3 and 4 positions on one phenyl ring and a piperazine moiety attached via a methylene bridge on the other ring.

Opioid Receptor Interactions

Research indicates that this compound exhibits significant activity as an opioid antagonist . Studies have shown that compounds with both 3- and 4-methyl substituents enhance the antagonist potency compared to their analogs lacking these groups. The compound's binding affinity and efficacy at various opioid receptors were assessed, revealing nonselective antagonist properties.

Table 1: Opioid Receptor Binding Affinity of Related Compounds

| Compound Name | Binding Affinity (Ki, nM) | Selectivity |

|---|---|---|

| This compound | <50 | Nonselective |

| 2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone | <100 | Selective for μ-opioid receptor |

| N-Methyl-4-piperidinyl benzophenone | <200 | Nonselective |

Anti-inflammatory Properties

In addition to its opioid receptor interactions, this compound has been investigated for its anti-inflammatory effects . Benzophenone derivatives are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study highlighted that certain analogs of benzophenones demonstrated potent inhibition against these cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Case Study: Inhibition of TNF-α and IL-6

A notable case study involved the synthesis of various benzophenone analogs, including those related to this compound. The most active compounds showed IC values for TNF-α inhibition in the range of 4 to 6 nM, indicating strong anti-inflammatory potential.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and inhibit key signaling pathways involved in inflammation and pain modulation. The presence of methyl groups enhances the compound's reactivity and binding affinity, making it an attractive candidate for further pharmacological exploration.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Methyl-4'-(4-methylpiperazinomethyl) benzophenone?

The synthesis typically involves sequential alkylation and coupling reactions. For example, the piperazine moiety can be introduced via nucleophilic substitution using 4-(chloromethyl)benzophenone derivatives and 4-methylpiperazine. Reaction optimization should focus on solvent polarity (e.g., acetonitrile or DMF) and temperature control (60–80°C) to minimize byproducts like over-alkylated species. Characterization via -NMR and LC-MS is critical to confirm regioselectivity and purity .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- -/-NMR : To resolve methyl and piperazine protons (e.g., δ 2.3–2.5 ppm for N-methyl groups) and confirm aromatic substitution patterns.

- FT-IR : Identify carbonyl stretching vibrations (~1660–1680 cm) and C-N stretches (~1250 cm).

- High-resolution mass spectrometry (HRMS) : Essential for verifying molecular ion peaks (e.g., [M+H]) and detecting trace impurities .

Q. What safety protocols are recommended given its structural similarity to benzophenone derivatives?

Benzophenone derivatives are associated with genotoxicity and endocrine disruption. Researchers should:

- Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis.

- Monitor workplace air concentrations (target <0.1 mg/m) to comply with OSHA guidelines.

- Implement waste disposal protocols for halogenated solvents and aromatic amines to avoid environmental contamination .

Advanced Research Questions

Q. How does the dual role of benzophenone in photochemical reactions influence the design of derivatives like this compound?

Benzophenone acts as both a hydrogen atom transfer (HAT) catalyst and terminal oxidant in photochemical reactions. For this compound, computational studies (e.g., DFT) can model its excited-state behavior, predicting regioselectivity in alkylation or cross-coupling reactions. Experimental validation via time-resolved spectroscopy (e.g., transient absorption) is recommended to quantify triplet-state lifetimes and HAT efficiency .

Q. What solvent effects dominate the compound’s reactivity in catalytic applications?

Solvatochromic studies reveal that polar aprotic solvents (e.g., acetonitrile) stabilize the carbonyl group via dipole-dipole interactions, enhancing electrophilicity. In contrast, halogenated solvents (e.g., dichloromethane) promote hydrogen bonding with the piperazine nitrogen, altering reaction kinetics. Solvent selection should be guided by Kamlet-Taft parameters to optimize reaction rates and yields .

Q. How can computational modeling predict its interaction with biological targets (e.g., enzymes or receptors)?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM force fields) can map binding affinities to targets like serotonin receptors or cytochrome P450 enzymes. Key parameters include:

Q. What analytical challenges arise in detecting degradation products during stability studies?

Degradation pathways (e.g., hydrolysis of the piperazine ring or oxidation of the methyl group) require advanced chromatography:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.